molecular formula C8H6ClNO2S B6242352 thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride CAS No. 76577-29-2

thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B6242352
CAS No.: 76577-29-2
M. Wt: 215.7
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Description

Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminothiophene-2-carboxylic acid with formic acid, followed by cyclization to form the thieno[3,2-c]pyridine core . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to act as a versatile building block for various bioactive molecules makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

76577-29-2

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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